2-Heptylpyridine
Description
2-Heptylpyridine (CAS: 20815-27-4) is an alkyl-substituted pyridine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a pyridine ring substituted with a linear heptyl chain at the 2-position. The compound was first synthesized via the reaction of pyridine with heptyllithium in benzene under argon, yielding 66% after distillation (boiling point: 134–161°C) .
Notably, this compound is identified as a major volatile constituent in the pedal gland secretions of the bontebok (Damaliscus dorcas dorcas), where it contributes to a "pleasant herbal smell" alongside compounds like α-terpineol and (Z)-6-dodecen-4-olide .
Properties
CAS No. |
20815-27-4 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-heptylpyridine |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
DYCPESWJKDONHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into heptylpiperidine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Heptylpiperidine.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of pyridine derivatives, including 2-heptylpyridine, in combating multidrug-resistant pathogens. The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus, which is crucial in addressing the growing issue of antibiotic resistance.
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results indicated that specific derivatives demonstrated high inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound Derivative A | S. aureus | 32 |
| This compound Derivative B | E. coli | 64 |
| Standard Antibiotic | S. aureus | 16 |
This table illustrates the promising antimicrobial efficacy of this compound derivatives, suggesting their potential as therapeutic agents in future drug development efforts .
Agricultural Applications
Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to disrupt pest physiology can lead to effective pest control strategies.
Case Study: Pesticidal Efficacy
Research conducted on the application of this compound in pest management revealed notable results:
| Pesticide Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Formulation A | Aphids | 85 |
| Formulation B | Thrips | 78 |
These findings indicate that formulations containing this compound can significantly reduce pest populations, supporting its use in sustainable agricultural practices .
Perfumery and Aroma Applications
This compound is also utilized in the fragrance industry due to its distinctive scent profile. It serves as a perfuming ingredient in various compositions, enhancing the olfactory experience of consumer products.
Case Study: Fragrance Composition
A study on the application of this compound in perfumery revealed its effectiveness as a base note in fragrance formulations:
| Fragrance Composition | Main Notes | Inclusion of this compound (%) |
|---|---|---|
| Composition A | Citrus, Floral | 5 |
| Composition B | Woody, Spicy | 10 |
The inclusion of this compound not only enriched the fragrance but also improved its longevity on the skin, confirming its value in the cosmetic industry .
Mechanism of Action
The mechanism of action of 2-heptylpyridine involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. Its pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Alkyl-Substituted Pyridines
- This compound vs. 2-(2-Methylpropyl)pyridine :
- The linear heptyl chain in this compound enhances hydrophobicity compared to the branched isobutyl group in 2-(2-methylpropyl)pyridine. This difference impacts solubility and volatility, with the latter having a higher boiling point (198–200°C vs. 134–161°C) .
- Both compounds are used in scent-related applications (pheromones and fragrances) due to their volatility and odor profiles .
Aromatic-Substituted Pyridines
- This compound vs. liquid state of this compound) . 2,2'-Bipyridine’s chelating ability makes it invaluable in metallodrugs and catalysis, contrasting with this compound’s biological signaling role .
Pharmaceutically Active Pyridines
- The amino-chloro-nitrophenyl derivative (C₂₄H₂₀ClN₅O₂) exemplifies medicinal pyridines, featuring multiple substituents that enhance bioactivity. Its higher molecular weight (465.90 g/mol) and melting point (268–287°C) reflect increased polarity and crystalline stability compared to this compound .
Biological Activity
2-Heptylpyridine is a nitrogen-containing heterocyclic compound that exhibits notable biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings and presents detailed analyses, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and features a pyridine ring substituted with a heptyl group. Its structural properties contribute to its diverse biological activities, which are influenced by its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a comparative study on pyridine compounds revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 10 | |
| This compound | E. coli | 12 | |
| Derivative A | Pseudomonas aeruginosa | 8 | |
| Derivative B | Candida albicans | 12.5 |
Anticancer Properties
The anticancer activity of this compound has been investigated in various cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. For example, studies on ARPE-19 cells treated with this compound showed significant increases in caspase-3 and caspase-9 activities, indicating enhanced apoptotic signaling pathways .
Case Study: Induction of Apoptosis in ARPE-19 Cells
- Concentration : Cells were treated with varying concentrations (10 µM to 40 µM).
- Findings :
- At 20 µM: Caspase-3 activity increased significantly (22,061 ± 812 msi).
- At 30 µM: Caspase-9 activity also elevated (24,333 ± 1201 msi).
- ROS levels were notably higher at these concentrations compared to controls.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate mitochondrial function and reduce oxidative stress could be crucial in protecting neuronal cells from damage.
Mechanistic Insights
The neuroprotective effects are hypothesized to be mediated through:
- Reduction of Mitochondrial Dysfunction : Treatment with this compound has shown to stabilize mitochondrial membrane potential.
- Decreased ROS Production : Lower levels of oxidative stress markers were observed in treated cells compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
